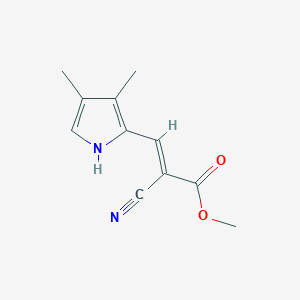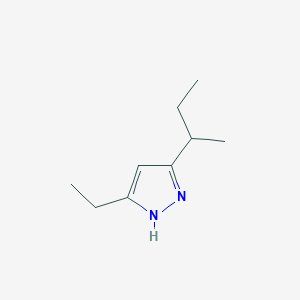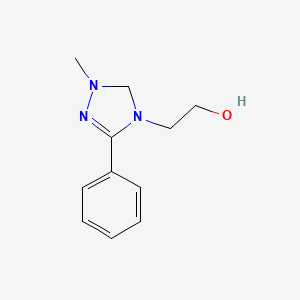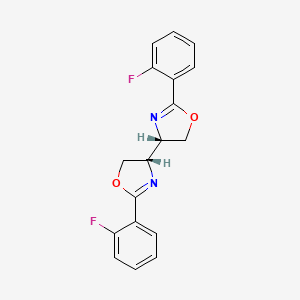
Methyl 2-cyano-3-(3,4-dimethyl-1H-pyrrol-2-yl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-cyano-3-(3,4-dimethyl-1H-pyrrol-2-yl)acrylate is a chemical compound that belongs to the class of cyanoacrylates. Cyanoacrylates are known for their rapid polymerization in the presence of moisture, making them useful as adhesives. This particular compound features a pyrrole ring, which is a five-membered nitrogen-containing heterocycle, and is substituted with cyano and ester groups. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyano-3-(3,4-dimethyl-1H-pyrrol-2-yl)acrylate typically involves the reaction of 3,4-dimethylpyrrole with cyanoacetic acid and methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
化学反応の分析
Types of Reactions
Methyl 2-cyano-3-(3,4-dimethyl-1H-pyrrol-2-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Oxo derivatives with increased polarity.
Reduction: Amino derivatives with potential biological activity.
Substitution: Various ester derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 2-cyano-3-(3,4-dimethyl-1H-pyrrol-2-yl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty adhesives and coatings due to its rapid polymerization properties.
作用機序
The mechanism of action of Methyl 2-cyano-3-(3,4-dimethyl-1H-pyrrol-2-yl)acrylate involves its ability to undergo rapid polymerization in the presence of moisture. This property is primarily due to the electron-withdrawing effects of the cyano and ester groups, which activate the double bond towards nucleophilic attack. The compound can also interact with biological targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions, leading to potential biological effects.
類似化合物との比較
Similar Compounds
Methyl cyanoacrylate: A simpler cyanoacrylate used widely as a fast-acting adhesive.
Ethyl cyanoacrylate: Another common adhesive with similar properties but different alkyl group.
Butyl cyanoacrylate: Used in medical applications due to its flexibility and lower toxicity.
Uniqueness
Methyl 2-cyano-3-(3,4-dimethyl-1H-pyrrol-2-yl)acrylate is unique due to the presence of the pyrrole ring, which imparts additional chemical reactivity and potential biological activity compared to simpler cyanoacrylates. The dimethyl substitution on the pyrrole ring further enhances its chemical properties, making it a valuable compound for specialized applications in research and industry.
特性
CAS番号 |
59434-99-0 |
|---|---|
分子式 |
C11H12N2O2 |
分子量 |
204.22 g/mol |
IUPAC名 |
methyl (E)-2-cyano-3-(3,4-dimethyl-1H-pyrrol-2-yl)prop-2-enoate |
InChI |
InChI=1S/C11H12N2O2/c1-7-6-13-10(8(7)2)4-9(5-12)11(14)15-3/h4,6,13H,1-3H3/b9-4+ |
InChIキー |
LQJYZFQAQTXZEZ-RUDMXATFSA-N |
異性体SMILES |
CC1=CNC(=C1C)/C=C(\C#N)/C(=O)OC |
正規SMILES |
CC1=CNC(=C1C)C=C(C#N)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[6-Hydroxy-3-(4-methylphenyl)-2-phenyl-1-benzofuran-5-yl]butan-1-one](/img/structure/B12888919.png)
![2-(1,3-dithiol-2-ylidene)-5H-[1,3]dithiolo[4,5-c]pyrrole](/img/structure/B12888924.png)
![3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol](/img/structure/B12888925.png)

![1-[4-Acetyl-1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone](/img/structure/B12888947.png)

![1-(6-Chlorobenzo[d]oxazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B12888955.png)
![2,5,6-Trimethyl-4H-thieno[3,2-b]pyrrole](/img/structure/B12888959.png)
![4-Chloro-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12888965.png)


![3-(1-Ethylpiperidin-3-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12888986.png)

